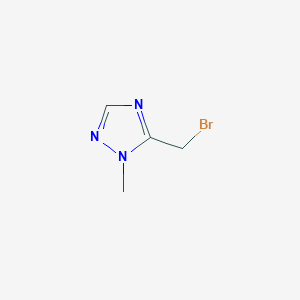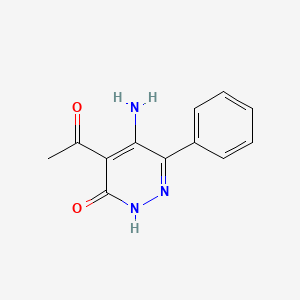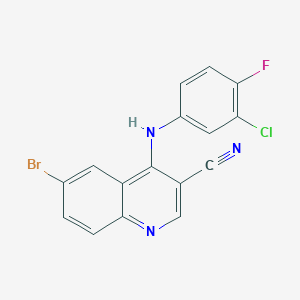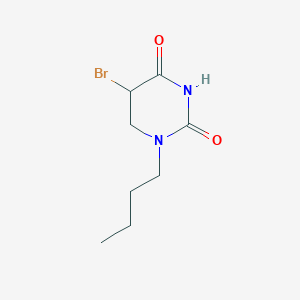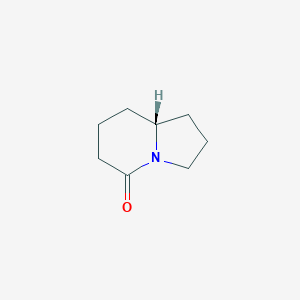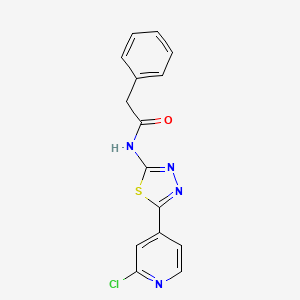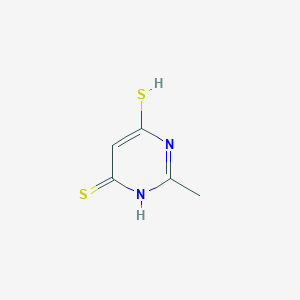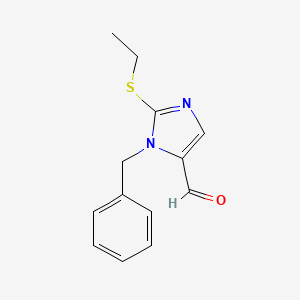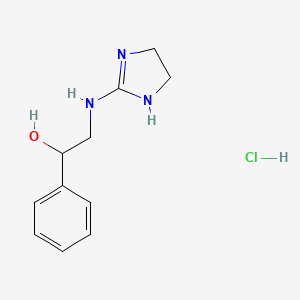
8-Chloro-N-cyclopropyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine base, the introduction of the chloro and cyclopropylamino groups, and the coupling with a sugar moiety. Common reagents used in these steps include chlorinating agents, amines, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity, which can provide insights into nucleoside analog behavior and potential modifications.
Biology
Biologically, nucleoside analogs are often investigated for their ability to interfere with DNA or RNA synthesis, making them potential candidates for antiviral or anticancer therapies.
Medicine
In medicine, compounds like (2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol are explored for their therapeutic potential, particularly in treating viral infections or cancer.
Industry
Industrially, these compounds may be used in the development of pharmaceuticals, where their synthesis and modification can lead to new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action for nucleoside analogs typically involves incorporation into DNA or RNA, leading to chain termination or mutations that inhibit viral replication or cancer cell proliferation. The molecular targets often include viral polymerases or cellular enzymes involved in nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: Used as an antiviral agent.
Zidovudine: Used in the treatment of HIV.
Gemcitabine: Used as a chemotherapeutic agent.
Uniqueness
What sets (2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol apart is its specific structural features, such as the chloro and cyclopropylamino groups, which may confer unique biological activity or selectivity.
Propiedades
Número CAS |
835900-50-0 |
|---|---|
Fórmula molecular |
C13H16ClN5O4 |
Peso molecular |
341.75 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[8-chloro-6-(cyclopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H16ClN5O4/c14-13-18-7-10(17-5-1-2-5)15-4-16-11(7)19(13)12-9(22)8(21)6(3-20)23-12/h4-6,8-9,12,20-22H,1-3H2,(H,15,16,17)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
JIDQNVMQGVLRNL-WOUKDFQISA-N |
SMILES isomérico |
C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


